molecular formula C7H4ClN3 B1322630 4-Chloropyrido[4,3-d]pyrimidine CAS No. 89583-92-6

4-Chloropyrido[4,3-d]pyrimidine

Cat. No. B1322630
CAS RN: 89583-92-6
M. Wt: 165.58 g/mol
InChI Key: MFUWUCHAQPUKDY-UHFFFAOYSA-N
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Description

4-Chloropyrido[4,3-d]pyrimidine is a reactant used in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines with cytokinin activity .


Synthesis Analysis

The synthesis of 4-Chloropyrido[4,3-d]pyrimidine involves a multi-step process. Starting from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate, the target molecules were synthesized in 11 steps using a convergent approach .


Molecular Structure Analysis

The molecular structure of 4-Chloropyrido[4,3-d]pyrimidine has been characterized by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .


Chemical Reactions Analysis

4-Chloropyrido[4,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions . It is also involved in the synthesis of N-Bridged Pyrido[4,3-d]pyrimidines .


Physical And Chemical Properties Analysis

Physical properties of 4-Chloropyrido[4,3-d]pyrimidine include a molecular weight of 165.58 g/mol, a topological polar surface area of 38.7 Ų, and a complexity of 142 . It also has a density of 1.438 g/cm³, a flash point of 174.308 °C, and a boiling point of 316.135 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : The synthesis of 2-substituted pyrido[3,2-d]pyrimidines demonstrates the use of 2-chloropyrido[3,2-d]pyrimidine in regioselective pallado-dehalogenation and cross-coupling reactions to produce highly functionalized products (Tikad et al., 2009).
  • Formation of Bicyclic Systems : The compound is integral in the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, yielding potential antibacterial agents (Dave & Shah, 2002).
  • Diverse Methodologies in Synthesis : Research on pyrido[4,3-d]pyrimidines highlights diverse synthetic methodologies and their biological applications, showing its versatility in chemical synthesis (Elattar & Mert, 2016).

Biomedical Applications

  • Potential Anticancer Agents : Synthesis of novel pyrido[3,4-d]pyrimidine derivatives has shown promise as anticancer agents, with some compounds exhibiting selective activities against specific cancer cell lines (Wei & Malhotra, 2012).
  • Role in Biological Screening : 4-Chloropyrrolo[2,3-d]pyrimidines have been used in synthesizing tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines for biological screening purposes (Dave & Shah, 2002).

Miscellaneous Applications

  • Formation of Nanotubes : N-substituted pyrido[4,3-d]pyrimidines have been shown to self-organize into cyclic hexamers and linear stacks, forming 1D nanostructures like rosette nanotubes (Durmus et al., 2013).
  • Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives containing this moiety have shown promising radioprotective and antitumoractivities (Alqasoumi et al., 2009).

Future Directions

Future research directions for 4-Chloropyrido[4,3-d]pyrimidine include exploring the structure–activity relationship (SAR) and improving the CXCR2 antagonistic potency of this pyrido[4,3-d]pyrimidine via systematic structural modifications of the substitution pattern .

properties

IUPAC Name

4-chloropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUWUCHAQPUKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627549
Record name 4-Chloropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrido[4,3-d]pyrimidine

CAS RN

89583-92-6
Record name 4-Chloropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Nishikawa, S Maki, Z Kumazawa… - 三重大學農學部學術 …, 1984 - mie-u.repo.nii.ac.jp
駆:∋開脚 Page 1 S>Pnthcsisof4・Monoand2,4・Disubstituted P>′rido[4.3・d]pyrimidines 163 Synthesisof4-Monoand2,4-DisubstitutedPyrido[4,3-d]pyrimidines ShiroNIS‡iIXAWA,…
Number of citations: 3 mie-u.repo.nii.ac.jp
SG Ryazanov, SI Selivanov, DV Dar'in… - Russian journal of …, 2008 - Springer
Cyclocondensation of α-acylacetamidine with 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde proceeds chemo- and regioselectively involving replacement by the α-carbon of …
Number of citations: 9 link.springer.com
西川司朗, 牧真二, 熊澤善三郎, 柏村直樹 - 1984 - agriknowledge.affrc.go.jp
Untilrecently, a numberofpyridopyrimidineshavebeendevelopedasfolicacidantagonists (pteridine derivatives) andfoundthatsomeofthemhavesignificantactivityagainstmicroorganism. …
Number of citations: 4 agriknowledge.affrc.go.jp

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